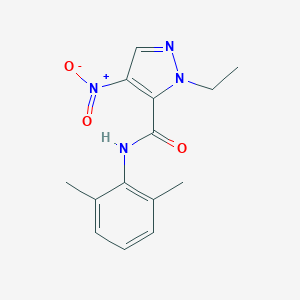![molecular formula C23H29ClN4O B451405 N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451405.png)
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the adamantane core: This can be achieved through various methods, such as the catalytic hydrogenation of adamantane precursors.
Introduction of the triazole ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as using azides and alkynes in the presence of a copper catalyst.
Attachment of the sec-butylphenyl group: This can be done through a substitution reaction, where the phenyl group is introduced using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has several applications in scientific research, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound may serve as a precursor or intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-sec-butylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-sec-butylphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate
Uniqueness
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE stands out due to its unique combination of structural features, such as the adamantane core, triazole ring, and sec-butylphenyl group
属性
分子式 |
C23H29ClN4O |
|---|---|
分子量 |
413g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29ClN4O/c1-3-15(2)18-6-4-5-7-19(18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
InChI 键 |
HMXVEDOBUCVTKW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451322.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451323.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)
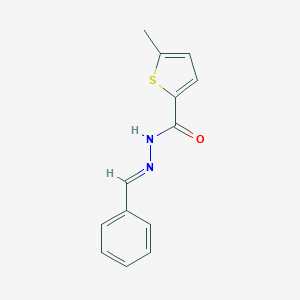
![N-(4-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B451328.png)
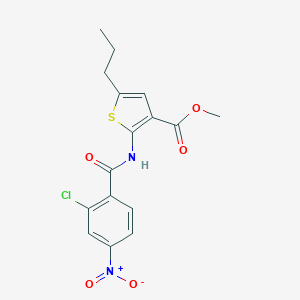
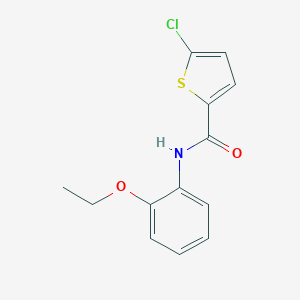
![2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451332.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B451334.png)
![Isopropyl 4-ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451338.png)
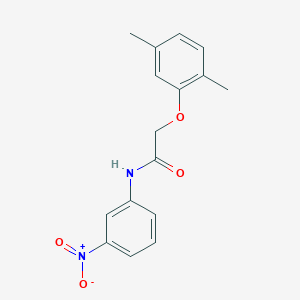
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
![Ethyl 4-(4-isopropylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B451346.png)
